
4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid is a chemical compound with the molecular formula C10H16O3 . It has a molecular weight of 184.23 g/mol . This compound can be found in the herbs of Salvia dugesii .
Molecular Structure Analysis
The IUPAC name for this compound is 4-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid . The InChI string is InChI=1S/C10H16O3/c1-6-4-7(11)5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13) . The Canonical SMILES is CC1=C(C(CC(C1)O)©C)C(=O)O .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 57.5 Ų and a complexity of 263 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has one rotatable bond .Scientific Research Applications
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), including compounds similar to 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid, exhibit significant biological properties due to their antioxidant capabilities. Studies have shown that the presence of an unsaturated bond in the side chain of HCAs and the ortho-dihydroxy phenyl group (catechol moiety) significantly contributes to their antioxidant activity. These structural features influence their efficacy in scavenging free radicals and protecting against oxidative stress, which is implicated in various diseases (Razzaghi-Asl et al., 2013).
Applications in Cosmetic and Therapeutic Formulations
Hydroxy acids (HAs) have found extensive use in cosmetic and therapeutic formulations, benefitting the skin in numerous ways. These compounds, including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, are used for their beneficial effects on photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Their applications underscore the importance of hydroxy acids in dermatological health and cosmetic products (Kornhauser et al., 2010).
Biotechnological Routes from Biomass
Lactic acid, an important hydroxycarboxylic acid, is produced commercially by fermenting sugars present in biomass. It serves as a precursor for various chemicals such as pyruvic acid, acrylic acid, and lactate ester through both chemical and biotechnological routes. These developments highlight the potential of using hydroxycarboxylic acids for producing valuable chemicals from renewable resources, contributing to green chemistry and sustainability (Gao et al., 2011).
Pharmacokinetic Properties and Biological Activities
The pharmacokinetic properties and biological activities of compounds like p-Coumaric acid (a close relative of this compound) have been extensively studied. These studies reveal that such compounds serve as precursors for other phenolic compounds and exhibit low toxicity. They possess antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, and other significant biological activities. This underscores their potential for managing oxidative stress-related diseases and other health conditions (Pei et al., 2016).
properties
IUPAC Name |
4-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6-4-7(11)5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNCUQICIFEOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid in saffron?
A1: 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid (HTCC) is a precursor to safranal, the primary volatile compound responsible for saffron's characteristic aroma and color. Research suggests that HTCC is present in considerable amounts in saffron, especially when extracted using milder techniques like ultrasound-assisted extraction (USE) []. Interestingly, the amount of HTCC in stored saffron decreases over time, while safranal levels remain relatively stable []. This suggests a potential conversion of HTCC to safranal during storage.
Q2: Has 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid been found in other plants?
A2: Yes, 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid has been isolated from the fruits of Gardenia jasminoides form. grandiflora (Lour.) Makino []. This finding suggests a broader distribution of this compound in the plant kingdom and opens avenues for further research into its potential biological activities and applications.
Q3: Are there analytical methods available to quantify 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid in plant material?
A3: Researchers have successfully quantified HTCC in saffron samples using gas chromatography techniques []. This method allows for the simultaneous measurement of both safranal and HTCC, providing valuable insights into their relative abundance and potential interconversion.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

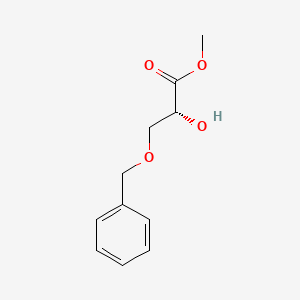

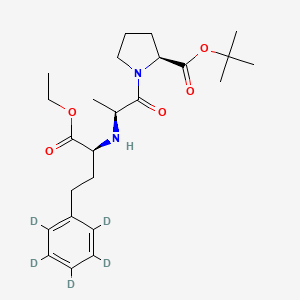
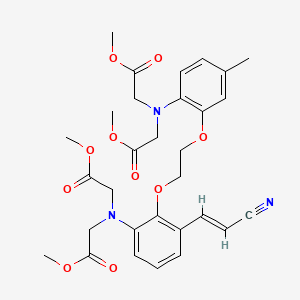
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)


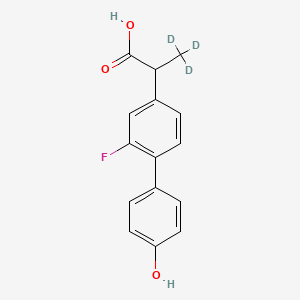
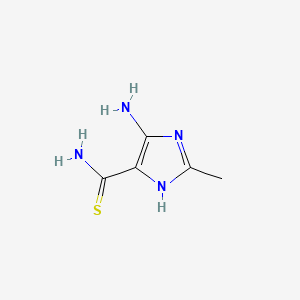

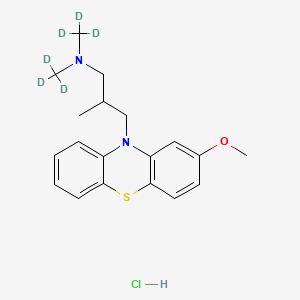

![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)
